Complanatoside A

Description

Properties

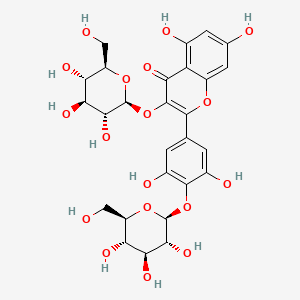

IUPAC Name |

2-[3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O18/c28-5-13-16(34)19(37)21(39)26(42-13)44-24-10(32)1-7(2-11(24)33)23-25(18(36)15-9(31)3-8(30)4-12(15)41-23)45-27-22(40)20(38)17(35)14(6-29)43-27/h1-4,13-14,16-17,19-22,26-35,37-40H,5-6H2/t13-,14-,16-,17-,19+,20+,21-,22-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVOJEYSNCNXJN-XUAXIHHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Complanatoside A: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complanatoside A, a flavonol glycoside first identified in Astragalus complanatus R. Br., has emerged as a compound of significant interest in the field of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the discovery, natural sources, and current understanding of the biological activities of this compound. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by detailing its chemical properties, isolation methodologies, and known mechanisms of action, particularly its anti-inflammatory effects. The guide also presents quantitative data in structured tables and visualizes key experimental workflows and signaling pathways using the DOT language for enhanced clarity and comprehension.

Discovery and Chemical Profile

This compound was first isolated and its structure elucidated from the seeds of Astragalus complanatus R. Br. (Fabaceae), a plant used in traditional Chinese medicine. A key early report on the chemical constituents of this plant was published in the Chinese pharmaceutical journal Yao Xue Xue Bao in 1989, which described the isolation of several flavonoids.

Chemically, this compound is a flavonol glycoside. Its structure, as detailed in the PubChem database (CID 101682254), reveals a complex polyphenolic molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H30O18 | PubChem[1] |

| Molecular Weight | 642.5 g/mol | PubChem[1] |

| IUPAC Name | 2-[3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | PubChem[1] |

| InChIKey | LLVOJEYSNCNXJN-XUAXIHHBSA-N | PubChem[1] |

Natural Sources and Quantification

The primary natural source of this compound is the plant Astragalus complanatus, particularly its seeds, known as Semen Astragali Complanati. This compound is considered a key quality control marker for this herb in the Chinese Pharmacopoeia.

Quantitative analysis of flavonoids in Astragalus complanatus has been performed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common method. While comprehensive data on the concentration of this compound in different plant parts is not extensively available, one study on the commercial seeds of Astragalus complanatus reported the content of a related flavonoid, complanatuside, to range from 0.062% to 0.134%. It is important to note that the concentration of secondary metabolites like this compound can vary depending on factors such as the plant's geographical origin, harvest time, and processing methods.

Experimental Protocols

General Extraction of Flavonoids from Astragalus complanatus Seeds

The following is a generalized protocol for the extraction of total flavonoids, which would include this compound, from the seeds of Astragalus complanatus. Specific optimization is required for the targeted isolation of this compound.

Methodology:

-

Preparation of Plant Material: Dried seeds of Astragalus complanatus are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to extraction, often using a solvent such as 50-80% ethanol. Ultrasonic-assisted extraction is a common technique to enhance efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is further purified using chromatographic techniques. This may involve column chromatography over silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantitative analysis of this compound in plant extracts and biological samples.

Table 2: Example of HPLC Parameters for Flavonoid Analysis in Astragalus complanatus

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water (often with an acid modifier like formic or acetic acid) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV detector at a wavelength specific for flavonoids (e.g., 254 nm or 360 nm) |

| Standard | A purified and certified reference standard of this compound is required for accurate quantification. |

Biological Activity and Mechanism of Action

Recent research has highlighted the anti-inflammatory properties of this compound. A significant study demonstrated that this compound can alleviate inflammatory damage in human skin keratinocytes induced by a cocktail of pro-inflammatory cytokines (IFN-γ, TNF-α, and IL-6)[2].

Anti-inflammatory Effects

The study on skin keratinocytes revealed that this compound exerts its anti-inflammatory effects through multiple mechanisms:

-

Reduction of Inflammatory Mediators: Treatment with this compound led to a significant decrease in the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response[2].

-

Antioxidant Activity: The compound was shown to reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is closely linked to inflammation[2].

-

Inhibition of Pyroptosis: this compound was found to down-regulate the expression of proteins involved in pyroptosis, a form of pro-inflammatory programmed cell death. This included NLRP3, GSDMD, and ASC[2].

While direct evidence of this compound's effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway is still emerging, it is a well-established target for many flavonoids with anti-inflammatory properties. The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. The observed effects of this compound on these downstream targets strongly suggest a potential modulatory role on the NF-κB pathway.

Future Perspectives

This compound represents a promising natural compound with demonstrated anti-inflammatory properties. Further research is warranted to fully elucidate its mechanism of action, particularly its direct effects on the NF-κB signaling pathway and other related inflammatory cascades. In-depth preclinical studies are necessary to evaluate its efficacy and safety profile for potential therapeutic applications in inflammatory-related diseases. The development of optimized and standardized isolation and purification protocols will be crucial for obtaining sufficient quantities of high-purity this compound for advanced research and potential clinical development. Furthermore, exploring the full spectrum of its biological activities beyond anti-inflammation could unveil new therapeutic avenues.

References

Isolating Complanatoside A: A Technical Guide to Purification and Analysis from Astragalus complanatus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodology for the isolation and purification of Complanatoside A, a key flavonol glycoside from the seeds of Astragalus complanatus. This document provides a comprehensive overview of the experimental protocols, quantitative analysis, and the likely biological mechanism of action, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a significant bioactive constituent of Astragalus complanatus, a plant with a long history of use in traditional medicine. As a prominent flavonoid, this compound is utilized as a crucial marker for the quality control of Astragalus complanatus preparations. Flavonoids from this genus are known to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. This guide outlines a systematic approach to obtaining highly purified this compound for further research and development.

Experimental Protocols

The isolation and purification of this compound is a multi-step process involving initial extraction, preliminary purification by macroporous resin chromatography, and final purification using high-resolution chromatographic techniques.

Extraction of Total Flavonoids

The initial step involves the extraction of total flavonoids from the dried and powdered seeds of Astragalus complanatus. An optimized ultrasonic-assisted extraction method is recommended for its efficiency.

Protocol:

-

Combine the powdered seeds of Astragalus complanatus with a 70-80% ethanol solution in a 1:15 (g:mL) ratio.

-

Perform ultrasonic-assisted extraction at a temperature of 50°C for 30 minutes.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.

Preliminary Purification via Macroporous Resin Chromatography

The crude extract is subjected to macroporous resin chromatography to enrich the flavonoid fraction and remove impurities.

Protocol:

-

Dissolve the crude extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the column with a stepwise gradient of ethanol solutions (e.g., 30%, 50%, and 95% ethanol).

-

Collect the fractions and monitor the presence of flavonoids using thin-layer chromatography (TLC) or analytical HPLC. This compound is expected to elute in the 50% ethanol fraction.

-

Combine the flavonoid-rich fractions and concentrate under reduced pressure.

Final Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for the final purification of this compound, offering high resolution and recovery.

Protocol:

-

Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A common system for flavonoid glycosides is a mixture of ethyl acetate, n-butanol, and water. The optimal ratio should be determined by preliminary experiments to achieve a suitable partition coefficient (K) for this compound. A representative system could be ethyl acetate-n-butanol-water (4:1:5, v/v/v).

-

HSCCC Operation:

-

Fill the multilayer coil of the HSCCC instrument with the stationary phase (typically the upper phase of the solvent system).

-

Rotate the coil at a suitable speed (e.g., 800-900 rpm).

-

Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the enriched flavonoid fraction dissolved in a small amount of the solvent system.

-

Continuously monitor the effluent with a UV detector (e.g., at 254 nm).

-

Collect the fractions corresponding to the peaks.

-

-

Analysis and Recovery: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound. Combine the pure fractions and remove the solvent under vacuum to yield the purified compound.

Quantitative Data

The following table summarizes the expected quantitative data at each stage of the purification process, based on typical yields for similar flavonoid glycosides. Actual results may vary depending on the quality of the plant material and the precise experimental conditions.

| Purification Step | Starting Material (g) | Product | Yield (mg) | Purity (%) |

| Extraction | 1000 (dried seeds) | Crude Extract | 150,000 | ~5-10 |

| Macroporous Resin | 150 | Enriched Flavonoid Fraction | 10,000 | ~40-50 |

| HSCCC | 1 | Purified this compound | 100 | >95 |

Structural Elucidation Data

The structure of the purified this compound should be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are essential for the unambiguous structural assignment of this compound. The following table provides a template for the expected chemical shifts, which should be determined experimentally.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in DMSO-d6) (Note: Specific chemical shift values (δ) in ppm and coupling constants (J) in Hz need to be determined from experimental data.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Aglycone | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| ... | ||

| Glucose at C-3 | ||

| 1'' | ||

| 2'' | ||

| ... | ||

| Glucose at C-4' | ||

| 1''' | ||

| 2''' | ||

| ... |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments provide valuable information on the fragmentation pattern, confirming the structure and the glycosylation sites.

Table 3: High-Resolution Mass Spectrometry Data for this compound (Note: Specific m/z values need to be determined from experimental data.)

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | ||

| [M+Na]+ | ||

| Key Fragment Ions | ||

| [M+H - glucose]+ | ||

| [Aglycone+H]+ |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Based on existing literature for flavonoids, this compound is likely to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.

Conclusion

This technical guide provides a comprehensive framework for the successful isolation, purification, and characterization of this compound from Astragalus complanatus. The detailed protocols and methodologies serve as a valuable resource for researchers aiming to obtain this bioactive compound for further pharmacological investigation and potential therapeutic applications. The likely involvement of the NF-κB signaling pathway in its anti-inflammatory action presents a clear direction for future mechanistic studies.

Complanatoside A: A Technical Guide for Researchers

An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Flavonol Glycoside

Complanatoside A, a flavonol glycoside primarily isolated from Astragalus complanatus, is emerging as a compound of significant interest in the scientific community.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. While some experimental data remains to be fully elucidated in publicly accessible literature, a combination of supplier information and computed data provides a solid foundation.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₈ | PubChem[2] |

| Molecular Weight | 642.52 g/mol | PubChem[2] |

| CAS Number | 146501-37-3 | ChemicalBook[3] |

| Appearance | (Not explicitly stated, typically a powder) | - |

| Melting Point | (Not specified in available literature) | - |

| Optical Rotation | (Not specified in available literature) | - |

| Solubility | Soluble in DMSO (≥ 35.7 mg/mL) | MedChemExpress[4] |

| UV Absorption (λmax) | (Not specified in available literature) | - |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of natural products. While a complete, assigned dataset for this compound is not available in the reviewed literature, the following represents a general expectation for a flavonoid glycoside of this nature.

Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Aglycone | ||

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 4a | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 8a | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| Sugar Moieties | ||

| 1'' | - | - |

| 2'' | - | - |

| 3'' | - | - |

| 4'' | - | - |

| 5'' | - | - |

| 6'' | - | - |

| 1''' | - | - |

| 2''' | - | - |

| 3''' | - | - |

| 4''' | - | - |

| 5''' | - | - |

| 6''' | - | - |

Note: The above table is a template. Specific, experimentally determined 1H and 13C NMR data for this compound were not found in the available search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline key experimental protocols related to the study of this compound.

Isolation and Purification

High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the preparative isolation and purification of isoflavones from Astragalus species. While a specific protocol for this compound is not detailed, a general methodology can be adapted.

Protocol: Preparative Isolation of Flavonoids from Astragalus sp. using HSCCC

-

Preparation of Crude Extract:

-

The dried and powdered plant material (e.g., seeds of Astragalus complanatus) is extracted with a suitable solvent, such as 70-95% ethanol, using methods like reflux or maceration.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent System Selection for HSCCC:

-

A suitable two-phase solvent system is selected. For flavonoids, a common system is n-hexane-ethyl acetate-methanol-water in varying ratios. The ideal ratio is determined by preliminary small-scale partition experiments to achieve a suitable partition coefficient (K) for the target compound.

-

-

HSCCC Separation:

-

The HSCCC instrument is filled with the stationary phase (the more dense phase).

-

The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

-

The mobile phase (the less dense phase) is pumped through the column at a specific flow rate while the apparatus rotates at a set speed (e.g., 800-1800 rpm).

-

Fractions are collected at regular intervals.

-

-

Fraction Analysis and Purification:

-

The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Fractions rich in the target compound are combined and concentrated.

-

If necessary, further purification steps, such as recrystallization or Sephadex column chromatography, can be performed to achieve high purity.

-

-

Structure Elucidation:

-

The purified compound's structure is confirmed using spectroscopic methods including Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[5]

-

Pharmacokinetic Study in Rats

A sensitive LC-MS/MS method has been developed for the determination of this compound in rat plasma.

Protocol: Pharmacokinetic Analysis of this compound in Rats

-

Animal Dosing:

-

Male Sprague-Dawley rats are fasted overnight with free access to water before the experiment.

-

This compound, formulated in a suitable vehicle (e.g., water), is administered orally at a specific dose (e.g., 72 mg/kg).[6]

-

-

Blood Sampling:

-

Blood samples (approximately 150 µL) are collected from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 5, 10, 15, 45 min, and 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours) after oral administration.[6]

-

-

Plasma Preparation:

-

Sample Preparation for LC-MS/MS:

-

LC-MS/MS Analysis:

-

An aliquot of the supernatant is injected into an LC-MS/MS system.

-

Chromatographic separation is achieved on a suitable column (e.g., a C18 column) with a gradient mobile phase.

-

Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[1]

-

-

Data Analysis:

-

Pharmacokinetic parameters, such as Cmax, Tmax, AUC, and t1/2, are calculated using non-compartmental analysis software.[6]

-

Biological Activity and Signaling Pathways

This compound has demonstrated multiple biological activities, primarily related to its anti-inflammatory and metabolic regulatory effects.

Anti-inflammatory Effects via the JAK/STAT Pathway

Recent studies have shown that this compound can alleviate inflammatory cell damage in skin keratinocytes by inhibiting the JAK/STAT signaling pathway. This pathway is a critical regulator of cytokine signaling. This compound has been observed to inhibit the expression of key proteins in this pathway, such as STAT1, STAT3, and JAK2, thereby reducing the release of pro-inflammatory cytokines like IL-6.[8] Furthermore, it has been shown to down-regulate pyroptosis-related proteins.[8]

Regulation of Lipid Metabolism via the PPARα/RXRα Pathway

This compound has been shown to have a preventive effect on non-alcoholic fatty liver disease (NAFLD). This is primarily achieved by regulating the peroxisome proliferator-activated receptor-alpha (PPARα)/retinoid X receptor alpha (RXRα) pathway. PPARα is a key regulator of lipid metabolism in the liver. When activated, it forms a heterodimer with RXRα and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in fatty acid oxidation.

Experimental Workflow Visualization

The process of discovering and characterizing a bioactive natural product like this compound follows a systematic workflow, from the initial plant material to the final biological assays.

Conclusion

This compound is a flavonol glycoside with demonstrated anti-inflammatory and metabolic regulatory properties. Its mechanisms of action, involving the inhibition of the JAK/STAT pathway and activation of the PPARα/RXRα pathway, make it a compelling candidate for further investigation in the context of inflammatory diseases and metabolic disorders like NAFLD. This guide provides a foundational repository of its known properties and relevant experimental methodologies to aid researchers in this endeavor. Further studies are warranted to fully characterize its physical properties, elucidate its complete spectroscopic profile, and explore its full therapeutic potential.

References

- 1. Astragalus complanatus extract | Natural Compounds | MedChemExpress [medchemexpress.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 146501-37-3 [chemicalbook.com]

- 4. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

- 5. Preparative isolation and purification of calycosin from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioassay-Guided Identification of Natural Products for Biocontrol by Thin Layer Chromatography-Direct Bioautography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Complanatoside A: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Complanatoside A, a prominent flavonol glycoside isolated from Astragalus complanatus, has garnered significant interest for its potential therapeutic properties. As a key quality control marker for this traditional medicinal herb, understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants, integrating current knowledge of flavonoid metabolism. It details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid biosynthesis pathway to produce the specific aglycone, myricetin, and culminates in a series of glycosylation events.

The Phenylpropanoid Pathway: Building the Precursors

The journey to this compound begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[1]

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Flavonoid Biosynthesis: Formation of the Myricetin Aglycone

The core flavonoid skeleton is assembled from p-coumaroyl-CoA and malonyl-CoA. The specific hydroxylation pattern of the B-ring, which defines the myricetin aglycone of this compound, is determined by the action of Flavonoid 3',5'-hydroxylase (F3'5'H).

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

Flavanone 3-Hydroxylase (F3H): F3H hydroxylates (2S)-naringenin at the 3-position to produce dihydrokaempferol (DHK).

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): This key enzyme is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of DHK at the 3' and 5' positions of the B-ring to yield dihydromyricetin (DHM).[1][2] F3'5'H can also act on naringenin to produce pentahydroxyflavanone, which is then converted to DHM by F3H.[2]

-

Flavonol Synthase (FLS): FLS, a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3 of the C-ring of DHM to form the flavonol, myricetin.[1]

Glycosylation: The Final Assembly of this compound

The myricetin aglycone undergoes two sequential glycosylation steps to yield this compound. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor (UDP-sugar) to the flavonoid acceptor. The precise structure of this compound is myricetin-3-O-β-D-glucoside-4'-O-β-D-glucoside.

-

Myricetin 3-O-Glucosyltransferase: A putative UGT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of myricetin, forming myricetin-3-O-β-D-glucoside.

-

Myricetin 4'-O-Glucosyltransferase: A second UGT then glycosylates the 4'-hydroxyl group of myricetin-3-O-β-D-glucoside to produce the final product, this compound.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Quantitative data on the specific enzymes involved in this compound biosynthesis in Astragalus complanatus are limited in the current literature. However, studies on homologous enzymes from other plant species provide valuable insights into their kinetic properties. The table below summarizes representative kinetic data for Flavonoid 3',5'-hydroxylase (F3'5'H), a key enzyme in the myricetin branch of the pathway.

| Enzyme | Source Organism | Substrate | Km (µM) | Reference |

| CsF3'5'H | Camellia sinensis | Naringenin | 3.22 | [2] |

| CsF3'5'H | Camellia sinensis | Dihydrokaempferol | 3.26 | [2] |

| CsF3'5'H | Camellia sinensis | Kaempferol | 4.33 | [2] |

Note: This table presents data for a homologous enzyme and should be considered as an approximation. The kinetic parameters of the actual enzymes in Astragalus complanatus may differ.

Experimental Protocols

The characterization of the biosynthetic pathway of this compound involves the identification, cloning, and functional analysis of the responsible enzymes. Below are detailed methodologies for key experiments.

Heterologous Expression of Flavonoid Biosynthetic Enzymes

The function of candidate genes (e.g., F3'5'H, UGTs) is typically confirmed by expressing them in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae, that lacks endogenous flavonoid metabolism.

Protocol: Heterologous Expression in E. coli

-

Gene Amplification: Amplify the full-length open reading frame of the candidate gene from Astragalus complanatus cDNA using PCR with gene-specific primers containing appropriate restriction sites.

-

Vector Ligation: Ligate the purified PCR product into an E. coli expression vector (e.g., pET series, pGEX series) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., His-tag, GST-tag) for protein purification.

-

Transformation: Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a single colony of transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the purified protein and confirm its size and purity by SDS-PAGE.

-

In Vitro Enzyme Assays

The catalytic activity of the purified recombinant enzymes can be determined through in vitro assays.

Protocol: Flavonoid 3',5'-Hydroxylase (F3'5'H) Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

2 mM NADPH

-

10-50 µg of purified recombinant F3'5'H (in a microsomal preparation if it's a P450 enzyme)

-

100 µM of substrate (e.g., naringenin, dihydrokaempferol) dissolved in DMSO.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Evaporate the ethyl acetate phase to dryness and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS by comparing the retention times and mass spectra with authentic standards of the expected products (e.g., eriodictyol, pentahydroxyflavanone, dihydromyricetin).

Protocol: UDP-Glycosyltransferase (UGT) Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM UDP-glucose (or other UDP-sugar)

-

1-5 µg of purified recombinant UGT

-

100 µM of acceptor substrate (e.g., myricetin, myricetin-3-O-glucoside) dissolved in DMSO.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant directly by HPLC or LC-MS to identify and quantify the glycosylated products.

Quantification of Flavonoids by HPLC

Protocol: HPLC Analysis of Flavonoids

-

Sample Preparation: Extract flavonoids from plant material or enzyme assays using a suitable solvent (e.g., methanol, ethyl acetate).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm or 350 nm.

-

-

Quantification: Create a standard curve using authentic standards of the flavonoids of interest (e.g., myricetin, this compound) at known concentrations. Calculate the concentration of the flavonoids in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Logical Workflow for Enzyme Identification and Characterization

The following diagram illustrates a typical workflow for the identification and functional characterization of enzymes involved in the biosynthesis of this compound.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for future research in the metabolic engineering of Astragalus complanatus and other host organisms. While the general steps are well-established based on our understanding of flavonoid biosynthesis, the specific enzymes, particularly the UGTs responsible for the precise glycosylation pattern of myricetin in A. complanatus, remain to be identified and characterized. Future work should focus on the isolation and functional validation of these enzymes. The detailed experimental protocols provided in this guide offer a roadmap for researchers to undertake these investigations. A complete elucidation of the pathway, including the determination of the kinetic properties of all involved enzymes, will be instrumental in developing strategies for the high-level production of this compound for pharmaceutical applications.

References

Complanatoside A: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complanatoside A, a flavonol glycoside isolated from Astragalus complanatus, has demonstrated significant anti-inflammatory and cytoprotective properties in in vitro studies. This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of this compound, with a focus on its effects on cellular viability, inflammatory responses, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising natural compound.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound is a flavonol glycoside that has been the subject of recent scientific investigation to elucidate its therapeutic potential. In vitro studies are crucial for delineating the specific molecular mechanisms by which such compounds exert their effects. This document synthesizes the available in vitro data on this compound, providing a technical resource for the scientific community.

Effects on Cell Viability and Cytotoxicity

This compound has been evaluated for its effects on the viability of human keratinocyte (HaCaT) cells. In its unstimulated state, this compound does not significantly affect cell viability at concentrations up to 20 µM. However, at higher concentrations (40-80 µM), a significant reduction in cell viability is observed.[1] In a pro-inflammatory environment induced by a combination of interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), this compound exhibits a protective effect, significantly enhancing cell viability.[1]

Table 1: Effect of this compound on HaCaT Cell Viability

| Concentration (µM) | % Cell Viability (Unstimulated) | % Cell Viability (Cytokine-Stimulated) |

| 1 | No significant change | Increased |

| 5 | No significant change | Increased |

| 10 | No significant change | Increased |

| 20 | No significant change | Increased |

| 40 | Decreased | Not Reported |

| 60 | Decreased | Not Reported |

| 80 | Decreased | Not Reported |

| Data synthesized from Wang et al., 2022.[1] |

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several key cellular processes, including the inhibition of pro-inflammatory mediators and the regulation of inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

In cytokine-stimulated HaCaT cells, this compound has been shown to reduce the levels of several key mediators of inflammation. This includes a dose-dependent reduction in the production of interleukin-1β (IL-1β), a potent pro-inflammatory cytokine.[2] Furthermore, this compound treatment leads to a significant decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a critical role in the inflammatory cascade.[1][2] The compound also effectively reduces the levels of reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[1][2]

Table 2: Quantitative Effects of this compound on Inflammatory Mediators in Cytokine-Stimulated HaCaT Cells

| This compound Concentration (µM) | % Inhibition of IL-1β Production |

| 1 | 11.7% |

| 5 | 14.2% |

| 10 | 27.6% |

| 20 | 32.9% |

| Data from Wang et al., 2022.[1] |

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate key intracellular signaling pathways. While direct evidence from dedicated studies on this compound is still emerging, the existing literature suggests the involvement of the NF-κB, MAPK, and PI3K/Akt pathways, which are common targets for flavonoids with anti-inflammatory properties.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the expression of inflammatory mediators.

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades such as ERK, JNK, and p38, is another critical regulator of cellular responses to external stimuli, including inflammation. Activation of these kinases can lead to the production of pro-inflammatory cytokines and enzymes. Flavonoids often exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs. This compound is likely to follow a similar mechanism.

Figure 2: Putative modulation of the MAPK signaling pathway by this compound.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in a variety of cellular processes, including cell survival, growth, and inflammation. Dysregulation of this pathway is implicated in many inflammatory diseases. Some flavonoids have been shown to modulate the PI3K/Akt pathway, leading to a reduction in inflammation. This presents another potential avenue for the mechanism of action of this compound.

Figure 3: Putative regulation of the PI3K/Akt signaling pathway by this compound.

Down-regulation of Pyroptosis

A key finding is the ability of this compound to down-regulate pyroptosis, a form of pro-inflammatory programmed cell death. In cytokine-stimulated HaCaT cells, this compound was found to decrease the expression of key proteins involved in the pyroptotic pathway, including NLRP3, GSDMD, and ASC.[2]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Viability Assay (MTT Assay)

Figure 4: Workflow for the MTT cell viability assay.

-

Cell Seeding: HaCaT cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

-

Serum Starvation: The culture medium is replaced with serum-free DMEM, and the cells are incubated for an additional 24 hours.[1]

-

Treatment: Cells are treated with various concentrations of this compound in the absence or presence of a cytokine combination (80 ng/mL IFN-γ, 40 ng/mL TNF-α, and 20 ng/mL IL-6) for 24 hours.[1]

-

MTT Addition: 200 µL of MTT solution (0.5 mg/mL in serum-free DMEM) is added to each well.[1]

-

Incubation: The plate is incubated at 37°C for 4 hours.[1]

-

Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-p38) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for Cytokine Measurement

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β) and incubated overnight.

-

Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.

-

Sample Addition: Cell culture supernatants are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate: Streptavidin-HRP is added to the wells.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is monitored.

-

Stop Solution: The reaction is stopped with a stop solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokine is determined by comparison to a standard curve.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Cells are treated with this compound and/or cytokines as described previously.

-

Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the fluorescent compound DCF in the presence of ROS.

-

Fluorescence Measurement: The intracellular fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a potent anti-inflammatory agent. Its mechanism of action involves the protection of cells from inflammatory damage, the reduction of pro-inflammatory mediators such as IL-1β, iNOS, COX-2, and ROS, and the down-regulation of pyroptosis. While the involvement of the NF-κB, MAPK, and PI3K/Akt signaling pathways is highly probable based on the known activities of flavonoids, further studies employing techniques such as Western blotting for phosphorylated signaling proteins are required to definitively confirm the direct effects of this compound on these pathways. Future research should also explore the effects of this compound in other cell types relevant to inflammatory diseases and investigate its potential synergistic effects with other therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for advancing the understanding and potential therapeutic application of this compound.

References

Complanatoside A: A Technical Guide to its Anti-inflammatory Effects on Skin Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory skin diseases are characterized by a complex interplay of immune responses and epidermal dysfunction. Keratinocytes, the primary cells of the epidermis, are key players in initiating and amplifying inflammatory cascades. Complanatoside A, a flavonol glycoside isolated from Astragalus complanatus, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms through which this compound mitigates inflammation in skin keratinocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Mechanism of Action

This compound exerts its anti-inflammatory effects on skin keratinocytes primarily by inhibiting the NLRP3 inflammasome-mediated pyroptosis pathway.[1][2] Pyroptosis is a form of pro-inflammatory programmed cell death. In response to a "cytokine storm" simulated by a combination of interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), human keratinocytes (HaCaT cells) undergo significant cell death and inflammation.[1][2]

This compound intervenes in this process by down-regulating the expression of key components of the pyroptosis pathway, including NLRP3, GSDMD (Gasdermin D), and ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2] This inhibition leads to a decrease in the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[1][2]

Furthermore, the anti-inflammatory action of this compound is associated with a significant reduction in the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process, as well as a decrease in reactive oxygen species (ROS).[1][2]

Quantitative Data

The efficacy of this compound in protecting keratinocytes from inflammatory damage has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of Inflammatory Cytokines and this compound on HaCaT Cell Viability

| Treatment | Concentration | Mean Cell Viability (%) |

| Control | - | 100 |

| IFN-γ | 80 ng/mL | 87.1 |

| TNF-α | 40 ng/mL | 78.1 |

| IL-6 | 20 ng/mL | 85.6 |

| Cytokine Combination (IFN-γ, TNF-α, IL-6) | - | 65.1[1] |

| Cytokine Combination + this compound | 1 µM | 72.3 |

| Cytokine Combination + this compound | 5 µM | 75.1 |

| Cytokine Combination + this compound | 10 µM | 77.3 |

| Cytokine Combination + this compound | 20 µM | 83.3 |

Data extracted from the primary study show a dose-dependent increase in cell viability with this compound treatment in the presence of inflammatory cytokines. At 20 µM, this compound increased the cell survival rate by 28.0% compared to cells treated with the cytokine combination alone.[1]

Table 2: Effect of this compound on Inflammatory Markers in Cytokine-Stimulated HaCaT Cells

| Marker | Treatment Group | Fold Change vs. Cytokine Control |

| Caspase-1 Activity | Cytokine Combination + this compound (20 µM) | Decreased |

| IL-1β Level | Cytokine Combination + this compound (20 µM) | Decreased |

| NLRP3 Protein Expression | Cytokine Combination + this compound (20 µM) | Decreased |

| GSDMD Protein Expression | Cytokine Combination + this compound (20 µM) | Decreased |

| ASC Protein Expression | Cytokine Combination + this compound (20 µM) | Decreased |

| iNOS Protein Expression | Cytokine Combination + this compound (20 µM) | Decreased |

| COX-2 Protein Expression | Cytokine Combination + this compound (20 µM) | Decreased |

| Intracellular ROS Levels | Cytokine Combination + this compound (20 µM) | Decreased |

Qualitative and quantitative data from the source study indicate a significant downregulation of these inflammatory markers upon treatment with this compound.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound's effects on keratinocytes.

Cell Culture and Treatment

-

Cell Line: Human immortalized keratinocytes (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulus: A cytokine combination of IFN-γ (80 ng/mL), TNF-α (40 ng/mL), and IL-6 (20 ng/mL) was used to induce an inflammatory response.

-

This compound Treatment: Cells were pre-treated with various concentrations of this compound (1, 5, 10, and 20 µM) for a specified period before cytokine stimulation.

Cell Viability Assay (MTT Assay)

-

Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Starve the cells in serum-free DMEM for 24 hours.

-

Treat the cells with different concentrations of this compound in the presence or absence of the cytokine combination for 24 hours.

-

Add 200 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis

-

Lyse the treated HaCaT cells to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against NLRP3, GSDMD, ASC, iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-1 Activity Assay

-

Collect the treated HaCaT cells and lyse them.

-

Measure the protein concentration of the cell lysates.

-

Use a commercial caspase-1 activity assay kit according to the manufacturer's instructions. This typically involves incubating the cell lysate with a specific caspase-1 substrate that releases a fluorescent or colorimetric signal upon cleavage.

-

Measure the signal using a fluorometer or spectrophotometer.

IL-1β Measurement (ELISA)

-

Collect the culture supernatants from the treated HaCaT cells.

-

Use a commercial human IL-1β ELISA kit according to the manufacturer's protocol.

-

Briefly, coat a 96-well plate with a capture antibody for human IL-1β.

-

Add the culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β based on the standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Treat HaCaT cells with this compound and/or the cytokine combination.

-

Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

After incubation, wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound inhibits cytokine-induced inflammation in keratinocytes.

Experimental Workflow

References

Complanatoside A: A Technical Guide to Investigating its Antioxidant and Free Radical Scavenging Properties

Introduction

Complanatoside A is a natural compound that, like many phytochemicals, is of interest for its potential therapeutic properties. A crucial aspect of evaluating such compounds is the assessment of their antioxidant activity and their ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3][4] Therefore, compounds that can mitigate oxidative stress are of significant interest in drug discovery and development.

This technical guide provides a comprehensive overview of the standard in vitro assays used to characterize the antioxidant and free radical scavenging properties of a compound like this compound. While specific studies on the antioxidant capacity of this compound are not extensively available in the public domain, this document outlines the detailed experimental protocols and data presentation formats that would be employed in such an investigation. The methodologies described herein are well-established and widely accepted in the scientific community for evaluating the antioxidant potential of novel chemical entities.[3][5][6][7][8]

Data Presentation: Quantifying Antioxidant Efficacy

When evaluating the antioxidant activity of a compound, it is essential to present the quantitative data in a clear and structured manner to allow for easy comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the test compound required to scavenge 50% of the free radicals in the assay.[1][9][10][11] The results are typically presented in tables, comparing the IC50 values of the test compound against a known antioxidant standard, such as ascorbic acid, Trolox, or quercetin.[1]

Table 1: Example of Free Radical Scavenging Activity Data for this compound

| Free Radical Scavenging Assay | This compound IC50 (µg/mL) | Standard Antioxidant IC50 (µg/mL) | Standard Used |

| DPPH Radical Scavenging | Data to be determined | e.g., 8.78[5] | Ascorbic Acid |

| ABTS Radical Cation Scavenging | Data to be determined | e.g., 0.127 (mg/mL)[12] | Trolox |

| Superoxide Anion Scavenging | Data to be determined | e.g., 42.06[1] | Quercetin |

| Hydroxyl Radical Scavenging | Data to be determined | e.g., 571.45[1] | Mannitol |

Table 2: Example of Percent Inhibition Data for this compound at a Specific Concentration

| Assay | Concentration of this compound (µg/mL) | Percent Inhibition (%) |

| DPPH Radical Scavenging | e.g., 100 | Data to be determined |

| ABTS Radical Cation Scavenging | e.g., 100 | Data to be determined |

| Superoxide Anion Scavenging | e.g., 200 | e.g., 53.7[1] |

| Hydroxyl Radical Scavenging | e.g., 200 | Data to be determined |

Experimental Protocols: Methodologies for Assessing Antioxidant Activity

The following sections detail the experimental protocols for the most common in vitro assays used to determine antioxidant and free radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.[5][6][7] The decrease in absorbance is measured spectrophotometrically.[6][7]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[7]

-

Preparation of Test Samples: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[7]

-

Reaction Mixture: A defined volume of each concentration of the this compound solution (e.g., 0.5 mL) is added to a specific volume of the DPPH solution (e.g., 4.5 mL).[5]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[5][6]

-

Absorbance Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[6][13]

-

Blank and Control: A blank containing only the solvent and a control containing the solvent and the DPPH solution are also prepared and measured.[6]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[12] In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The decolorization is measured spectrophotometrically.[14][15]

Protocol:

-

Generation of ABTS Radical Cation: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[12][16]

-

Preparation of ABTS Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[16]

-

Preparation of Test Samples: Serial dilutions of this compound are prepared as described for the DPPH assay.

-

Reaction Mixture: A small volume of each concentration of the this compound solution (e.g., 50 µL) is added to a larger volume of the ABTS working solution (e.g., 3 mL).[16]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 6 minutes).[16]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[12][16]

-

Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the plot of scavenging activity versus concentration.

ABTS Radical Scavenging Assay Workflow

Superoxide Anion (O2•−) Scavenging Assay

Superoxide radicals are generated in this assay, often through a non-enzymatic system like the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system.[1] These radicals then reduce nitro blue tetrazolium (NBT) to a purple formazan product.[1] The presence of an antioxidant inhibits the reduction of NBT by scavenging the superoxide radicals, and the decrease in formazan formation is measured spectrophotometrically.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate buffer (e.g., 20 mM, pH 7.4), NADH (e.g., 73 µM), NBT (e.g., 50 µM), and various concentrations of this compound.[1]

-

Initiation of Reaction: The reaction is initiated by adding PMS (e.g., 15 µM) to the mixture.[1]

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).[17]

-

Absorbance Measurement: The absorbance is measured at 560 nm.[1]

-

Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the test compound.

-

IC50 Determination: The IC50 value is determined from a dose-response curve.

Superoxide Anion Scavenging Assay Workflow

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive oxygen species and can cause significant damage to biomolecules.[18] A common method to assess hydroxyl radical scavenging is the Fenton reaction, where Fe2+ catalyzes the decomposition of H2O2 to form hydroxyl radicals.[1][19] These radicals then degrade a detector molecule, such as 2-deoxyribose. The extent of degradation is measured, and the ability of an antioxidant to inhibit this degradation is quantified.

Protocol:

-

Reaction Mixture Preparation: The reaction mixture contains, in a final volume, components such as 2-deoxy-2-ribose (e.g., 2.8 mM), a buffer (e.g., KH2PO4-KOH, 20 mM, pH 7.4), FeCl3 (e.g., 100 µM), EDTA (e.g., 100 µM), H2O2 (e.g., 1.0 mM), ascorbic acid (e.g., 100 µM), and various concentrations of this compound.[1]

-

Incubation: The mixture is incubated at 37°C for 1 hour.[1]

-

Color Development: After incubation, a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added, and the mixture is heated (e.g., at 90°C for 15 minutes) to develop a pink chromogen.[1]

-

Absorbance Measurement: After cooling, the absorbance of the solution is measured at a specific wavelength (e.g., 532 nm).

-

Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample with that of a control.

-

IC50 Determination: The IC50 value is obtained from the dose-response curve.

Hydroxyl Radical Scavenging Assay Workflow

Signaling Pathways and Further Research

While the above assays provide a direct measure of the chemical antioxidant properties of a compound, it is also crucial to investigate its effects within a biological context. Antioxidants can also exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. For a comprehensive understanding of this compound's antioxidant potential, future research should explore its impact on pathways such as the Keap1/Nrf2 signaling pathway. The Nrf2 transcription factor is a master regulator of the expression of numerous antioxidant and detoxification enzymes.

Further studies could involve cell-based assays to measure the reduction of intracellular ROS levels and the upregulation of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase.

Conclusion

This technical guide provides a foundational framework for the investigation of the antioxidant and free radical scavenging properties of this compound. By employing the detailed experimental protocols for DPPH, ABTS, superoxide anion, and hydroxyl radical scavenging assays, researchers can obtain robust and quantifiable data on its potential as an antioxidant. The clear presentation of this data, coupled with further investigations into its effects on cellular antioxidant signaling pathways, will be instrumental in elucidating the therapeutic potential of this compound in the context of oxidative stress-related diseases. The methodologies outlined here are essential for the preclinical evaluation of novel natural compounds in the pipeline for drug development.

References

- 1. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superoxide radical scavenging activity of the major polyphenols in fresh plums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Free radical scavenging and antioxidative properties of 'silibin' complexes on microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Superoxide Radical-scavenging Activity [protocols.io]

- 18. Assessing Antioxidant Potential: A Guide to Hydroxyl Radical Scavenging Assays in Plants [greenskybio.com]

- 19. mdpi.com [mdpi.com]

Preliminary Cytotoxicity Screening of Complanatoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive framework for the preliminary cytotoxicity screening of Complanatoside A. Due to the current absence of publicly available data on the cytotoxic properties of this compound, this document serves as a template, outlining the requisite experimental protocols, data presentation formats, and visualization of cellular signaling pathways. The methodologies and examples presented herein are based on established principles of in vitro cytotoxicity testing and can be adapted once specific experimental data for this compound becomes available.

Introduction to Cytotoxicity Screening

Cytotoxicity testing is a critical initial step in the assessment of the therapeutic potential of novel compounds.[1][2][3] These in vitro assays are designed to evaluate the toxic effects of a substance on cultured cells, providing essential information on cell viability and the compound's potential as a therapeutic agent, particularly in cancer research.[3][4][5] The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Quantitative Data Summary

Once experimental data is obtained, it is crucial to present it in a clear and structured format for comparative analysis. The following table is a template for summarizing the cytotoxic activity of this compound against various cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |

| Example: A549 | Lung Carcinoma | MTT | 48 | [Insert Data] | [e.g., Cisplatin IC50: X µM] |

| Example: MCF-7 | Breast Adenocarcinoma | SRB | 72 | [Insert Data] | [e.g., Doxorubicin IC50: Y µM] |

| Example: HeLa | Cervical Carcinoma | XTT | 48 | [Insert Data] | [e.g., Paclitaxel IC50: Z µM] |

| Example: HepG2 | Hepatocellular Carcinoma | MTS | 72 | [Insert Data] | [e.g., Sorafenib IC50: A µM] |

Note: This table is populated with example cell lines and assay types. Actual experimental design may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound scientific research. The following sections outline standard methodologies for key cytotoxicity assays.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in the recommended culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After compound incubation, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: The unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

-

Data Analysis: Similar to the MTT assay, the percentage of cell viability is calculated, and the IC50 value is determined.

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Should further research elucidate the mechanism of action of this compound, signaling pathway diagrams can be constructed. For instance, if this compound were found to induce apoptosis via the intrinsic pathway, the following diagram could be representative.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Conclusion

This technical guide provides a standardized framework for conducting and reporting the preliminary cytotoxicity screening of this compound. Adherence to these detailed protocols and data presentation formats will ensure the generation of robust and comparable results, which are essential for the continued development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the specific molecular mechanisms underlying the cytotoxic effects of this compound, should any be observed.

References

- 1. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cell line cytotoxicity: Topics by Science.gov [science.gov]

The Metabolic Journey of Complanatoside A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Complanatoside A, a primary active flavonoid glycoside isolated from Semen Astragali Complanati, has garnered significant interest for its potential therapeutic activities. Understanding its metabolic fate and biotransformation within a living system is paramount for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of this compound, focusing on its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used for its analysis.

Pharmacokinetic Profile of this compound and Its Major Metabolites

The in vivo disposition of this compound has been primarily investigated in rat models. Following oral administration, this compound is rapidly metabolized, leading to low systemic bioavailability of the parent compound.[1][2] Its major metabolites, rhamnocitrin 3-O-β-glc and rhamnocitrin, are found to be the main forms existing in rat plasma.[1][2]